N-((1-benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c22-19(13-18-7-4-12-23-18)20-14-16-8-10-21(11-9-16)15-17-5-2-1-3-6-17/h1-7,12,16H,8-11,13-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGTVWVTSBKDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CS2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The benzylpiperidine intermediate is reacted with thiophene-2-acetic acid or its derivatives to form the final acetamide compound. This step often requires activation of the carboxylic acid group, which can be achieved using reagents like carbodiimides (e.g., DCC) or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying receptor-ligand interactions.
Medicine: Potential therapeutic agent for conditions such as pain, inflammation, or neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, piperidine derivatives can interact with various receptors or enzymes, modulating their activity. This compound might act on neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-benzylpiperidin-4-yl)methyl)-2-(phenyl)acetamide
- N-((1-benzylpiperidin-4-yl)methyl)-2-(furan-2-yl)acetamide
- N-((1-benzylpiperidin-4-yl)methyl)-2-(pyridin-2-yl)acetamide
Uniqueness
N-((1-benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles like phenyl, furan, or pyridine. These properties can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, which includes a benzylpiperidine moiety and a thiophene ring, suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Synthesis
The compound can be synthesized through several key steps:
- Formation of the Piperidine Ring : This involves methods like the reduction of pyridine or cyclization of suitable precursors.
- Benzylation : The piperidine ring is benzylated using benzyl chloride in the presence of bases such as sodium hydride.
- Acetamide Formation : The benzylpiperidine intermediate reacts with thiophene-2-acetic acid, often requiring activation through agents like DCC (dicyclohexylcarbodiimide) .
Pharmacological Profile
Research indicates that this compound exhibits significant interactions with various biological targets:
- Sigma Receptor Affinity : Studies have shown that derivatives of benzylpiperidin-4-yl compounds often display high affinity for sigma receptors, particularly sigma1 receptors, which are implicated in neuroprotective effects and modulation of pain pathways . The compound's structure may enhance its binding affinity due to the presence of both the piperidine and thiophene moieties.
- Neuropharmacological Effects : The compound may exhibit neuroactive properties, potentially influencing neurotransmitter systems. Its structural components suggest it could modulate serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases.
- Antimicrobial and Anti-inflammatory Activity : Preliminary studies suggest that similar compounds within this chemical class have shown antimicrobial properties and anti-inflammatory effects, making them candidates for further investigation in therapeutic applications .
Case Studies and Experimental Findings
A series of studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities
The proposed mechanism by which this compound exerts its effects likely involves:
- Receptor Modulation : Interaction with sigma receptors may lead to altered neurotransmitter release.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways could contribute to its anti-inflammatory effects .
Q & A
Basic Question: What are the established synthetic routes for N-((1-benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide, and how are reaction conditions optimized?
Answer:
The compound is synthesized via multi-step routes, typically involving:
- Amide coupling : Reaction of 2-(thiophen-2-yl)acetic acid with (1-benzylpiperidin-4-yl)methanamine using coupling agents like HATU or EDC in dichloromethane (DCM) at 0–25°C for 6–12 hours .
- Piperidine functionalization : Benzylation of piperidine precursors under reductive amination (NaBH3CN, methanol, 24–48 hours) .
Optimization factors : - Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
Basic Question: Which analytical techniques are critical for characterizing the structure and purity of this compound?
Answer:
Primary methods :
- NMR spectroscopy : 1H/13C NMR confirms piperidine, benzyl, and thiophene moieties (e.g., δ 7.2–7.4 ppm for benzyl aromatic protons; δ 2.5–3.5 ppm for piperidine CH2 groups) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 385.18) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) and detect trace impurities .
Advanced Question: How can researchers identify and validate pharmacological targets for this compound?
Answer:
Target identification :
- Receptor screening : Radioligand binding assays (e.g., acetylcholine receptors, serotonin transporters) using brain homogenates .
- Enzyme inhibition : Fluorometric assays (e.g., acetylcholinesterase activity measured via Ellman’s method) .
Validation : - Dose-response curves : IC50 values derived from in vitro assays (e.g., 10 nM–100 µM range).
- Molecular docking : Schrödinger Suite or AutoDock predicts binding affinity to targets like mAChR subtypes .
Advanced Question: How should contradictory data on biological activity be resolved?
Answer:
Case example : Discrepancies in IC50 values across studies may arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
- Compound stability : Test degradation in buffer (pH 7.4, 37°C) via HPLC over 24 hours .
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Advanced Question: What strategies optimize synthetic yield while minimizing by-products?
Answer:
- Catalyst selection : Pd/C or Raney Ni for selective hydrogenation of intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
- In situ monitoring : FTIR tracks amide bond formation (C=O stretch at ~1650 cm⁻¹) to terminate reactions at optimal conversion .
Advanced Question: How can computational modeling predict metabolic pathways or toxicity?
Answer:
- ADMET prediction : SwissADME or ADMETLab2.0 estimates hepatic CYP450 metabolism (e.g., CYP3A4/2D6 liabilities) and blood-brain barrier penetration .
- Metabolite identification : GLORYx generates in silico metabolites; validate via LC-MS/MS in hepatocyte incubations .
Advanced Question: What experimental conditions ensure compound stability during biological assays?
Answer:
- pH control : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the acetamide group .
- Light sensitivity : Store solutions in amber vials to avoid thiophene ring photodegradation .
- Temperature : -80°C long-term storage; avoid freeze-thaw cycles (>3× reduces stability by 30%) .
Advanced Question: How do structural modifications (e.g., substituents on piperidine or thiophene) impact bioactivity?
Answer:
SAR studies :
- Piperidine substitution : N-Benzyl vs. N-methyl groups alter logP (2.5 vs. 1.8) and CNS penetration .
- Thiophene replacement : Replacing thiophene with furan reduces affinity for σ receptors by 10-fold .
Methodology : - Parallel synthesis of analogs followed by SPR (surface plasmon resonance) binding assays .
Advanced Question: How is X-ray crystallography used to resolve the compound’s 3D structure?
Answer:
Protocol :
- Crystallization : Vapor diffusion (e.g., 20% PEG 4000, 0.1 M HEPES pH 7.5) .
- Data collection : Synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) datasets .
- Refinement : SHELXL iteratively adjusts parameters (R-factor < 0.05) and validates via Fo-Fc maps .
Advanced Question: What methodologies guide the design of analogs with improved pharmacokinetics?
Answer:
Key steps :
- Bioisosteric replacement : Swap thiophene with pyridine to enhance solubility (e.g., logP from 3.2 → 2.5) .
- Prodrug synthesis : Esterify the acetamide to improve oral bioavailability (e.g., ethyl ester hydrolysis in plasma) .
- In vivo PK : LC-MS quantifies plasma concentrations in rodent models (t1/2, Cmax) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
